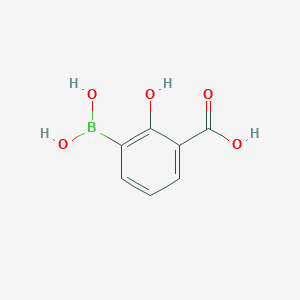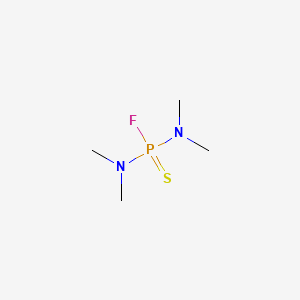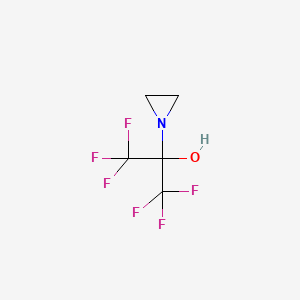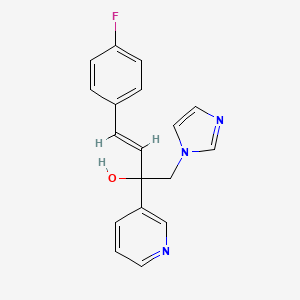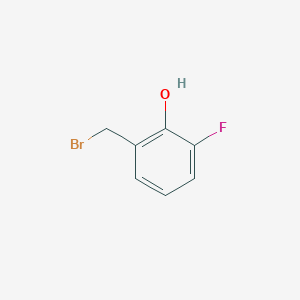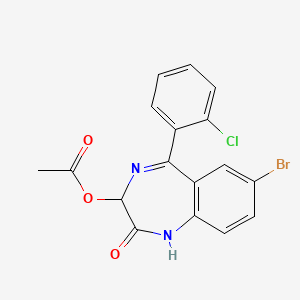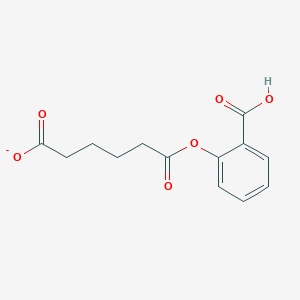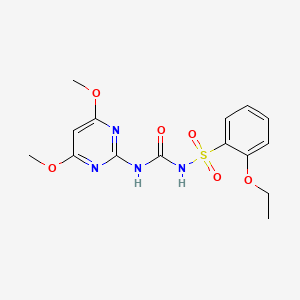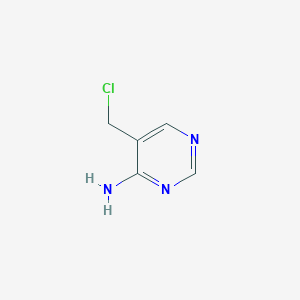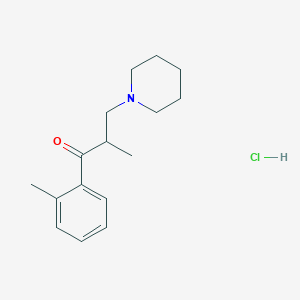
2-Tolperisone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tolperisone Hydrochloride, also known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one hydrochloride, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. This compound has been in clinical use since the 1960s and is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .
准备方法
The synthesis of 2-Tolperisone Hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods often involve wet granulation and compression techniques to formulate the compound into film-coated tablets .
化学反应分析
2-Tolperisone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, which can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation
科学研究应用
2-Tolperisone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving the synthesis and reactivity of β-aminoketones.
Biology: Research has focused on its effects on muscle tone and its potential use in treating spasticity and related conditions.
Medicine: It is widely used in the treatment of neurological disorders that cause increased muscle tone, such as multiple sclerosis and spinal cord injuries.
Industry: The compound is used in the formulation of various pharmaceutical products, including sustained-release tablets .
作用机制
The precise mechanism of action of 2-Tolperisone Hydrochloride is not completely understood. it is known to block voltage-gated sodium and calcium channels, which reduces the release of neurotransmitters and decreases muscle tone. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
相似化合物的比较
2-Tolperisone Hydrochloride is often compared with other centrally acting muscle relaxants, such as eperisone and tizanidine. While all these compounds share similar muscle relaxant properties, this compound is unique in its specific inhibition of central nervous system synapses and its ability to block both sodium and calcium channels. This dual action makes it particularly effective in treating spasticity .
Similar Compounds
- Eperisone
- Tizanidine
- Baclofen
- Methocarbamol
These compounds differ in their specific mechanisms of action and clinical applications, but all are used to manage muscle spasticity and related conditions .
属性
分子式 |
C16H24ClNO |
|---|---|
分子量 |
281.82 g/mol |
IUPAC 名称 |
2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H |
InChI 键 |
MIOHYDSPZNIQNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



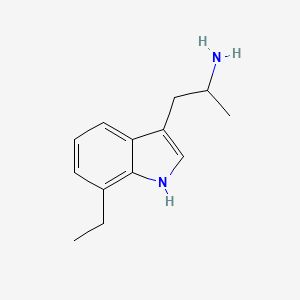
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
